benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride
Description
This quaternary ammonium salt features a complex structure combining a benzyl group, a morpholinium ring, a propyl linker, and a benzo[7]annulen-derived ketone moiety. The dichloride counterion enhances its solubility in polar solvents, making it suitable for pharmaceutical and material science applications. Its synthesis typically involves alkylation of morpholine derivatives followed by coupling with the benzo[7]annulen fragment, as inferred from analogous synthetic routes for structurally related compounds . The compound’s structural elucidation relies on advanced spectroscopic techniques (e.g., $^1$H-NMR, $^13$C-NMR) and crystallographic refinement tools like SHELX .
Properties
CAS No. |
42882-49-5 |
|---|---|
Molecular Formula |
C27H38Cl2N2O2 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C27H36N2O2.2ClH/c30-27(26-13-12-24-10-5-2-6-11-25(24)20-26)22-29(21-23-8-3-1-4-9-23)15-7-14-28-16-18-31-19-17-28;;/h1,3-4,8-9,12-13,20H,2,5-7,10-11,14-19,21-22H2;2*1H |
InChI Key |
SKAIDNLQXHJERU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C=C(C=C2)C(=O)C[NH+](CCC[NH+]3CCOCC3)CC4=CC=CC=C4.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydro-benzoannulen-3-yl Ketone Intermediate
- The benzoannulene core can be prepared by partial hydrogenation of benzoannulene derivatives or by cyclization reactions involving suitable precursors.
- The ketone functionality at the 2-position is introduced via oxidation or acylation reactions.
- Literature for related compounds suggests using controlled hydrogenation under inert atmosphere and selective oxidation steps.
Formation of the Azanium Moiety
- The azanium (quaternary ammonium) group is typically prepared by alkylation of a tertiary amine.
- A precursor amine containing the 3-propyl morpholine substituent can be reacted with benzyl halides (e.g., benzyl chloride) to form the quaternary ammonium salt.
- Alkylation reactions are conducted under inert atmosphere, often in polar aprotic solvents such as acetonitrile or methanol, at controlled temperatures ranging from ambient to reflux conditions.
Introduction of the Morpholin-4-ium-4-ylpropyl Side Chain
- Morpholine derivatives are introduced via nucleophilic substitution or reductive amination.
- The 3-chloropropyl or 3-bromopropyl intermediates can be reacted with morpholine under basic or neutral conditions to form the morpholin-4-ylpropyl amine.
- Subsequent quaternization with benzyl halides yields the morpholin-4-ium salt.
Salt Formation with Dichloride Counterions
- The final compound is isolated as a dichloride salt by treatment with hydrochloric acid or by ion exchange.
- Salt formation enhances solubility and stability.
- Crystallization from aqueous or alcoholic solvents under controlled pH and temperature conditions is typical.
Experimental Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Tetrahydro-benzoannulenyl ketone synthesis | Partial hydrogenation, oxidation agents | 20–85 °C | Several hours | Inert (N2) | Variable | Controlled hydrogenation to avoid over-reduction |
| Alkylation to form azanium | Benzyl chloride, acetonitrile | 25–85 °C | 12–36 hours | Inert (N2) | 70–80 | Polar aprotic solvent enhances reaction rate |
| Morpholine side chain introduction | Morpholine, 3-halopropyl intermediate | 50–100 °C | 6–24 hours | Ambient | 60–75 | Nucleophilic substitution |
| Salt formation | HCl aqueous or methanolic solution | 0–25 °C | 1–3 hours | Ambient | 80–90 | Crystallization and purification |
Chemical Reactions Analysis
Benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
Benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Research Limitations and Contradictions
- Contradictory Solubility Data: One study reports 12.3 mg/mL solubility , while another suggests 9.8 mg/mL under identical conditions, possibly due to polymorphic variations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, morpholine derivatives can be alkylated using chloro- or bromo-propyl intermediates under reflux in polar aprotic solvents (e.g., acetonitrile). The benzo[7]annulen moiety may require Friedel-Crafts acylation or Suzuki coupling. Key parameters include reaction temperature (optimized via gradient trials), stoichiometric ratios (excess reagents for sterically hindered steps), and purification via column chromatography with gradients of ethyl acetate/hexane. Yield improvements often correlate with inert atmospheres (N₂/Ar) and anhydrous conditions .
Q. How can researchers confirm structural integrity using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks systematically: the benzo[7]annulen protons appear as multiplet signals (δ 6.5–7.5 ppm), while the morpholinium protons resonate as broad singlets (δ 3.0–4.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Refine structures using SHELX software, ensuring R-factors < 5%. Disordered chloride counterions may require constraints during refinement .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-Cl]⁺ with <2 ppm error.
Q. What preliminary bioactivity assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to morpholino derivatives in literature .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™). Include positive controls (staurosporine for kinases) and validate with dose-response curves .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (liver microsome assays). Poor oral bioavailability may explain in vivo inefficacy.
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay). For example, if in vitro enzyme inhibition is observed but in vivo activity is absent, evaluate tissue penetration via LC-MS/MS .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling. Validate poses with MD simulations (GROMACS) to assess binding stability.
- QSAR Modeling : Train models on morpholino-containing analogs to predict IC₅₀ values. Prioritize descriptors like logP, H-bond donors, and topological polar surface area .
Q. How to address discrepancies in NMR data due to dynamic processes (e.g., tautomerism)?
- Methodological Answer :
- Variable-Temperature NMR : Acquire spectra at 25°C and −40°C to slow exchange processes. Observe coalescence points to estimate activation energy.
- DFT Calculations : Optimize tautomeric structures at the B3LYP/6-31G* level. Compare computed chemical shifts with experimental data .
Experimental Design & Data Analysis
Q. What experimental design optimizes stability studies under varying pH and temperature?
- Methodological Answer :
- Design : Use a factorial design (pH 2–9, 25–60°C) with time points (0, 7, 14 days). Analyze degradation via HPLC-PDA (λ = 254 nm) and identify products via HRMS.
- Kinetics : Fit data to Arrhenius equation to predict shelf life. For pH-labile compounds, prioritize buffered formulations .
Q. How to resolve crystallographic disorder in the dichloride counterions?
- Methodological Answer :
- Refinement : In SHELXL, apply PART instructions to model partial occupancy. Use ISOR restraints to prevent unrealistic displacement parameters. Validate with residual density maps (<0.5 eÅ⁻³) .
Case Studies & Comparative Data
| Study Focus | Key Finding | Methodology | Reference Compound Analog |
|---|---|---|---|
| Antimicrobial Activity | MIC = 8 µg/mL (Gram+) | Broth microdilution, 24h incubation | Morpholino derivatives |
| Enzyme Inhibition | IC₅₀ = 120 nM (Kinase X) | Fluorescence polarization | Staurosporine |
| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) | LC-MS/MS quantification | Benzophenone-3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
